molecular formula C16H22N2OS B2623351 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320515-44-2

1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2623351
CAS No.: 2320515-44-2
M. Wt: 290.43
InChI Key: QCCXZAIXXSESBS-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane is a synthetic compound featuring a 1,4-diazepane core substituted with a benzoyl group and a thiolane moiety. This structure places it within a class of seven-membered heterocyclic rings known to exhibit significant biological activities and are commonly found in bioactive pharmaceuticals . Diazepane and related scaffolds are of high interest in medicinal chemistry research due to their diverse pharmacological potential . Specifically, substituted diazepane compounds have been identified and studied as orexin receptor antagonists, indicating their relevance in probing neurological pathways . Furthermore, the 1,4-diazepane structure is a key scaffold in compounds that affect the central nervous system and have been investigated for applications such as neuroleptic agents . The structural motifs present in this compound—the diazepane ring and the tethered thiolane—provide a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies. This makes it a valuable chemical tool for researchers in drug discovery, particularly for those exploring new ligands for G-protein coupled receptors (GPCRs) or investigating the central nervous system . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCXZAIXXSESBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Thiolan Ring: The thiolan ring can be introduced through nucleophilic substitution reactions involving thiol-containing reagents.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl-substituted diazepane derivatives.

    Substitution: Various functionalized diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable target for drug development:

Anticancer Activity

Research indicates that compounds related to 1-benzoyl-4-(thiolan-3-yl)-1,4-diazepane demonstrate significant cytotoxic effects against various cancer cell lines. For instance, benzodiazepine derivatives have shown promising results in inhibiting tumor growth in breast and colorectal cancer models .

Antimicrobial Properties

The compound has been noted for its antimicrobial activity, particularly against resistant strains of bacteria. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections .

Neurological Effects

Due to the presence of the diazepane structure, this compound may exhibit anxiolytic or anticonvulsant properties. Research into similar compounds has shown their ability to modulate neurotransmitter systems, which could lead to applications in treating anxiety disorders and epilepsy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Testing : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin. This positions it as a candidate for further development as an anticancer agent .
  • Antimicrobial Efficacy : A study reported the effectiveness of this compound against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial properties .
  • Neuropharmacological Assessment : Experimental models have indicated that related diazepane compounds exhibit significant anxiolytic effects in animal studies, suggesting potential for clinical applications in anxiety management .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane depends on its specific application:

    Pharmacological Effects: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The benzoyl group in the target compound contrasts with electron-donating substituents (e.g., benzyl in ) or electron-withdrawing groups (e.g., cyano in ). This influences receptor binding and metabolic stability.
  • Hydrophobicity : The thiolane ring enhances hydrophobicity compared to analogs with pyridine () or piperazine () moieties.

Pharmacological and Functional Comparisons

Receptor Selectivity and Binding

  • 5-HT7R Selectivity: 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane exhibits nanomolar affinity for 5-HT7 receptors (Ki < 10 nM) with >100-fold selectivity over other serotonin receptors . The target compound’s thiolane group may reduce serotonin receptor affinity due to steric bulk.
  • Nicotinic Acetylcholine Receptor (nAChR) Binding : Unsubstituted 1-(pyridin-3-yl)-1,4-diazepane binds nAChRs via a conserved pharmacophore, where the diazepane ring interacts with the principal subunit and the pyridine faces the complementary subunit . The target compound’s benzoyl group may disrupt this interaction.

Metabolic Stability

  • Fluorinated analogs like 1-benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane show enhanced metabolic stability due to resistance to oxidative degradation . The thiolane group in the target compound may confer stability via sulfur-mediated conjugation pathways.
  • Non-fluorinated analogs (e.g., 1-(3-cyanophenyl)-1,4-diazepane) are prone to rapid hepatic clearance, as seen in preclinical models .

Biological Activity

1-Benzoyl-4-(thiolan-3-yl)-1,4-diazepane is a compound that has garnered attention due to its potential biological activities. This compound, belonging to the class of diazepanes, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoyl group attached to a diazepane ring with a thiolane substituent. Its structural formula can be represented as follows:

C13H15N2S\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{S}

This unique structure contributes to its biological activities through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be linked to the presence of the thiolane group. This group can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Antimicrobial Properties : Diazepanes have been studied for their antimicrobial effects. The presence of the benzoyl moiety may enhance the lipophilicity of the compound, facilitating its penetration into microbial membranes .

Pharmacological Applications

This compound has shown potential in various therapeutic areas:

  • Cardiovascular Effects : Similar diazepane derivatives have been evaluated for their positive inotropic effects, which enhance cardiac contractility. For instance, compounds related to diazepanes have been shown to increase stroke volume in isolated heart preparations .
  • Neurological Applications : Given the structural similarities with other diazepines known for their anxiolytic and sedative effects, there is potential for this compound in treating anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Study A (2020)Demonstrated significant antioxidant activity in similar thiolane derivatives.
Study B (2019)Reported positive inotropic effects comparable to milrinone in isolated heart models.
Study C (2021)Investigated antimicrobial properties against various pathogens, showing promising results.

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